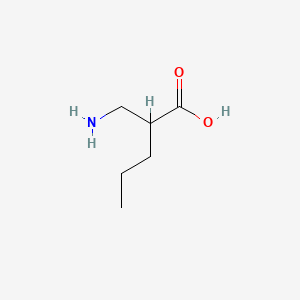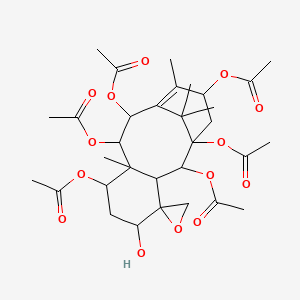
1-acetoxy-5-deacetyl-baccatinI
Overview
Description
1-Acetoxy-5-deacetylbaccatin I is a type of diterpenoid . It is a high-purity natural product . The quality of this compound is confirmed by NMR .
Molecular Structure Analysis
The molecular formula of 1-acetoxy-5-deacetyl-baccatinI is C32H44O14 . The exact mass and monoisotopic mass are 652.27310607 g/mol . The structure has 46 heavy atoms . The compound has 10 undefined atom stereocenters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 652.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 12 . The topological polar surface area is 191 Ų . The complexity of the compound is 1370 .Scientific Research Applications
Enzymatic Transformation and Synthesis
Enzymatic Acetylation for Taxol Precursor Synthesis
Baccatin III, derived from 10-deacetylbaccatin III (a similar compound to 1-acetoxy-5-deacetyl-baccatin I), is vital for the semi-synthesis of paclitaxel and its analogs. An enzymatic process using C-10 deacetylase from Nocardioides luteus has been developed to convert 10-deacetylbaccatin III to baccatin III, an essential precursor for paclitaxel synthesis (Patel, Banerjee, & Nanduri, 2000).
Chemical Studies for Taxol Derivatives
Research into the chemical reactivities of 10-deacetyl baccatin III and baccatin III aims at synthesizing taxol analogues with modified side-chains, potentially improving binding to tubulin, a critical component in cancer therapy (Guéritte-Voegelein et al., 1986).
Anticancer Activity and Biosynthetic Pathway Research
Anticancer Activity of Baccatin III
Baccatin III demonstrates significant cytotoxic properties against various human cancer cell lines, indicating its potential as a standalone anticancer agent or as a precursor for taxol synthesis (Sah, Kumari, Subban, & Chelliah, 2020).
Genetic Engineering for Taxol Production
The biosynthesis of baccatin III in yew species via a sequence of enzymatic steps is crucial for taxol production. Efforts to genetically engineer Saccharomyces cerevisiae for the production of Taxol precursors like baccatin III have been made, signifying an innovative approach in drug synthesis (DeJong et al., 2006).
Novel Compounds and Metabolic Pathways
Discovery of New Taxane Diterpenoids
Research on Taxus baccata led to the identification of new diterpenoids related to baccatin III, providing insights into the structural diversity and potential therapeutic applications of taxane derivatives (Ding, Fang, Li, & Gao, 2020).
Microbial Transformation for Drug Precursors
The study of microbial transformation of related compounds like cephalomannine by Luteibacter sp. has led to the production of metabolites like baccatin III. These findings are significant for understanding how microorganisms can be used to produce drug precursors (Li, Dai, Chen, & Zhu, 2007).
properties
IUPAC Name |
(1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIEMWECOIFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetoxy-5-deacetyl-baccatinI | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



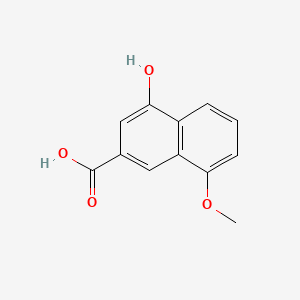
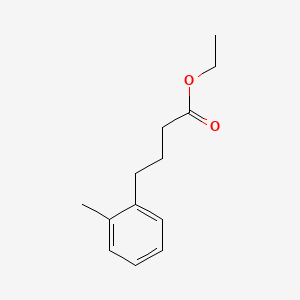
![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)
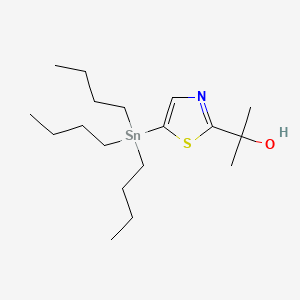
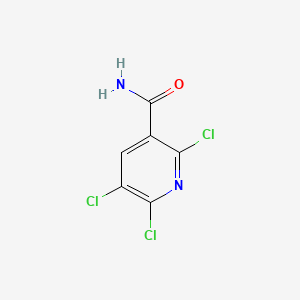
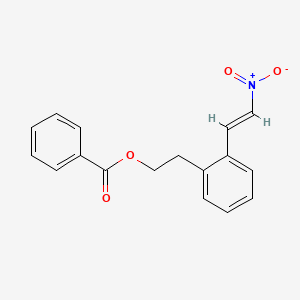
![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)
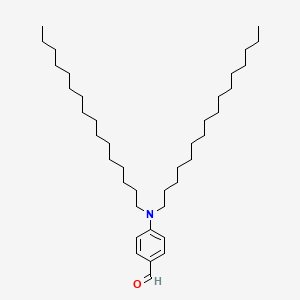
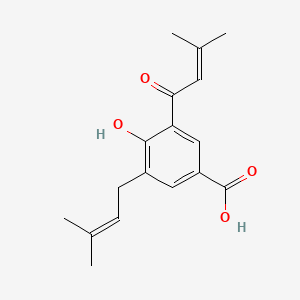
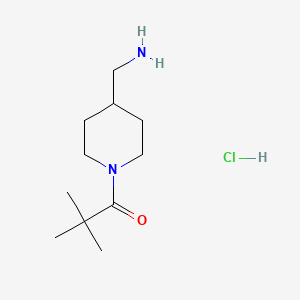
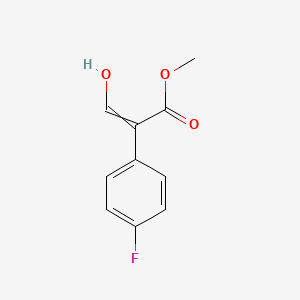
![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)
